Product packaging for Ethyl 4-hydroxycrotonate(Cat. No.:CAS No. 10080-68-9)

Ethyl 4-hydroxycrotonate

Cat. No.: B042462
CAS No.: 10080-68-9
M. Wt: 130.14 g/mol
InChI Key: MKGMMNMIMLTXHO-ONEGZZNKSA-N
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Description

Ethyl 4-hydroxycrotonate, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B042462 Ethyl 4-hydroxycrotonate CAS No. 10080-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGMMNMIMLTXHO-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance As a Versatile Building Block in Organic Synthesis

The utility of ethyl 4-hydroxycrotonate in organic synthesis stems from the dual reactivity embedded within its structure. The presence of both a nucleophilic hydroxyl group and an electrophilic α,β-unsaturated system allows for a wide array of chemical transformations. This makes it a sought-after precursor for a diverse range of organic compounds. smolecule.com

The α,β-unsaturated ester functionality enables it to participate in crucial carbon-carbon bond-forming reactions. It can act as a Michael acceptor, undergoing conjugate additions with various nucleophiles. smolecule.com Furthermore, the double bond can be subjected to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, providing pathways to saturated and functionalized derivatives.

Simultaneously, the primary hydroxyl group can be readily transformed. It can be oxidized to an aldehyde, protected to prevent unwanted reactions, or converted into a leaving group to facilitate nucleophilic substitution. This orthogonal reactivity allows chemists to selectively manipulate one part of the molecule while leaving the other intact, a key strategy in multi-step synthesis.

This inherent versatility has led to its use in the synthesis of a wide range of molecules, including:

Natural Products: It serves as a key starting material or intermediate in the total synthesis of various natural products, such as alkaloids and polyketides. smolecule.com

Heterocycles: The compound is a valuable precursor for the construction of heterocyclic rings, which are core structures in many pharmaceuticals and agrochemicals. smolecule.com

Fine Chemicals: Its utility extends to the synthesis of various fine chemicals with applications in diverse industries. smolecule.com

Overview of Research Trajectories for Ethyl 4 Hydroxycrotonate

Refined Classical Synthetic Pathways

Classical methods, including condensation and esterification reactions, remain fundamental in the synthesis of this compound. Modern refinements have improved their efficiency and selectivity.

Condensation Reactions with Strategic Aldehydes

Condensation reactions provide a powerful tool for carbon-carbon bond formation, directly constructing the carbon skeleton of the target molecule. iitk.ac.in The synthesis of this compound can be achieved through crossed or mixed aldol-type condensations, where an enolate donor reacts with a carbonyl acceptor. libretexts.org

In a typical approach, the enolate of an ethyl ester, such as ethyl acetate (B1210297), is reacted with a suitable two-carbon aldehyde bearing a protected hydroxyl group. A common strategy involves the Claisen-Schmidt condensation, which pairs an aromatic or enolizable aldehyde with a ketone or ester. libretexts.org For the synthesis of this compound, a reaction between the enolate of ethyl acetate and glycolaldehyde (B1209225) (2-hydroxyacetaldehyde) would theoretically yield the desired product. However, controlling self-condensation and ensuring the correct regioselectivity are significant challenges. libretexts.org

A more controlled approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound possessing an active methylene (B1212753) group. organic-chemistry.org While not a direct route to this compound itself, related methodologies using β-keto sulfoxides and aldehydes in the presence of a base like diethylamine (B46881) demonstrate the principle of building 4-hydroxyalk-2-en-1-one structures. organic-chemistry.org Such strategies highlight the importance of carefully selecting reactants to favor the desired cross-condensation product over self-condensation byproducts. libretexts.org

Reaction Type Reactant 1 (Enolate Source) Reactant 2 (Aldehyde) Key Conditions Primary Challenge
Mixed Aldol (B89426)Ethyl AcetateGlycolaldehydeBase Catalyst (e.g., NaOH)Complex mixture of products from self- and cross-condensation. libretexts.org
Knoevenagel-type1-(Arylsulfinyl)alkan-2-oneAldehydeDiethylamineFormation of a ketone instead of an ester. organic-chemistry.org

Direct Esterification from Crotonic Acid under Catalytic Conditions

The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a well-established and reversible reaction typically requiring an acid catalyst. britannica.com this compound can be synthesized by reacting 4-hydroxycrotonic acid with ethanol (B145695). However, a more common industrial approach involves starting with crotonic acid and introducing the hydroxyl group in a separate step, or by esterifying a derivative. smolecule.com

Catalysis is crucial for achieving high yields by accelerating the reaction and shifting the equilibrium. Various catalysts can be employed:

Mineral Acids: Sulfuric acid is a traditional and effective catalyst.

Brønsted Acids: Surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) have been shown to be effective for esterifications in water, which is notable given that water is a byproduct of the reaction. organic-chemistry.org

Solid-Phase Catalysts: Macroporous polymeric acid catalysts allow for esterification under mild conditions (50-80°C) without the need to remove water, and the catalyst can be easily recovered and reused. organic-chemistry.org

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. britannica.com Isotopic labeling studies have confirmed that the alkoxy oxygen in the final ester originates from the alcohol. britannica.com

Advanced Reduction-Based Syntheses

Reduction-based methods offer an alternative approach, often starting from precursors with higher oxidation states, such as dicarboxylic acids or their derivatives. The primary challenge lies in achieving selective reduction of one functional group while preserving another.

Selective Carboxylic Acid Reduction in the Presence of Ester Functionalities

The selective reduction of a carboxylic acid in a molecule that also contains an ester group is a significant synthetic challenge. Standard, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally nonselective and will reduce both functional groups to alcohols. britannica.comharvard.edu

The key to selectivity lies in using milder or more specific reagents. Borane (B79455) (BH₃) and its complexes are particularly noteworthy for this purpose. Borane is known to reduce carboxylic acids rapidly while leaving ester groups largely intact under controlled conditions. harvard.eduorganic-chemistry.org This selectivity allows for the synthesis of hydroxy esters from the corresponding dicarboxylic acid monoesters. For instance, a mono-esterified succinic acid derivative could be selectively reduced at the free carboxylic acid group to yield a γ-hydroxy ester.

Reducing Agent Target Functional Group Untargeted Functional Group Outcome Reference
Lithium Aluminum Hydride (LiAlH₄)Carboxylic AcidEsterBoth groups are reduced to alcohols. britannica.comharvard.edu
Sodium Borohydride (NaBH₄)Carboxylic AcidEsterNo reaction; NaBH₄ is not strong enough to reduce either group. libretexts.org
Borane (BH₃•THF or BH₃•SMe₂)Carboxylic AcidEsterSelective reduction of the carboxylic acid to a primary alcohol. harvard.eduorganic-chemistry.org

Challenges and Optimization in Borane-Mediated Reductions

While borane offers excellent selectivity for carboxylic acids over esters, its application is not without challenges, especially with α,β-unsaturated systems like crotonates. Borane can also reduce alkenes, which can lead to the undesired saturation of the carbon-carbon double bond. harvard.edu

Optimization of a borane-mediated reduction requires careful control of several factors:

Lewis Acidity: The reactivity of borane can be modulated by forming complexes with ethers (like tetrahydrofuran (B95107) in BH₃•THF) or sulfides (like dimethyl sulfide (B99878) in BH₃•SMe₂). The borane-dimethylsulfide complex exhibits improved stability and solubility. harvard.edu Tuning the Lewis acidity of the borane by altering substituents can also influence reactivity, though this is more common in other applications like frustrated Lewis pair chemistry. researchgate.net

Reaction Conditions: Temperature is a critical parameter. Performing the reduction at low temperatures can help minimize side reactions, including the reduction of the double bond.

Stoichiometry: Precise control over the amount of borane reagent used is necessary to prevent over-reduction or reduction of less reactive functional groups.

The mechanism of borane reduction involves the formation of an acyloxyborane intermediate from the carboxylic acid, which is then further reduced to the primary alcohol. The relative inertness of the ester group towards borane under these conditions allows for the desired chemoselectivity.

Alternative Chemical Routes and Mechanistic Insights

Beyond classical and reduction-based methods, other synthetic routes to this compound and related structures have been explored. Recent advancements include the use of radical-mediated reactions, which can offer unique reactivity and selectivity. smolecule.com For instance, radical additions to polymer-supported oximes using triethyl borane as an initiator have been used to synthesize unnatural amino acids, showcasing the utility of borane in radical chemistry. mdpi.com

Mechanistically, the synthesis of this compound is governed by the fundamental principles of carbonyl and carboxyl chemistry.

In condensation reactions , the key step is the nucleophilic attack of an enolate on a carbonyl carbon. numberanalytics.com The success of mixed condensations depends on the relative electrophilicity of the carbonyl acceptors and the relative acidity of the α-hydrogens of the enolate donors. libretexts.org Aldehydes are generally more reactive electrophiles than ketones, a factor that can be exploited for selectivity. libretexts.org

In esterification , the reaction proceeds via a tetrahedral intermediate formed after the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. britannica.com

In borane reductions , the selectivity arises from the different reaction pathways with carboxylic acids and esters. Carboxylic acids react to form acyloxyborane intermediates that are susceptible to further reduction, while esters are significantly less reactive towards the electrophilic borane under typical conditions. harvard.edu

Solvolysis Reactions of Halogenated Crotonate Precursors

Catalytic Synthesis Pathways to this compound

Modern synthetic strategies increasingly rely on transition metal catalysis to achieve high selectivity and efficiency. The hydration of allenes, for instance, presents an atom-economical route to allylic alcohols. nih.gov While several transition metals can catalyze alkyne hydration, their application to alkenes and allenes has been more challenging. nih.gov

A notable advancement in this area is the use of an osmium-based catalytic system for the regioselective anti-Markovnikov hydration of ethyl buta-2,3-dienoate. This reaction specifically yields this compound. The key intermediate in this catalytic cycle is proposed to be the [OsH(CO)(OH2)2(PiPr3)2]BF4 complex. researchgate.net This method is significant as it provides a direct route to the desired product with control over the regiochemistry of water addition, a common challenge in the hydration of unsymmetrical unsaturated systems. nih.govresearchgate.net The anti-Markovnikov selectivity ensures that the hydroxyl group is installed at the terminal carbon of the allenoate.

Table 3: Osmium-Catalyzed Hydration of Ethyl Buta-2,3-dienoate

SubstrateCatalyst SystemProductSelectivityReference
Ethyl buta-2,3-dienoate[OsH(CO)(OH2)2(PiPr3)2]BF4This compoundAnti-Markovnikov researchgate.net

This interactive table outlines the catalytic system for the anti-Markovnikov hydration of an allenoate to produce this compound.

Elucidating Chemical Reactivity and Organic Transformation Pathways of Ethyl 4 Hydroxycrotonate

Strategic Reactivity Profile of the α,β-Unsaturated Ester System

The core of ethyl 4-hydroxycrotonate's reactivity lies in its α,β-unsaturated ester moiety. This conjugated system creates a unique electronic profile that dictates its chemical behavior. The electron-withdrawing nature of the ester's carbonyl group polarizes the π-system, rendering the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. This is a classic example of "vinylogy," where the electronic influence of the carbonyl group is transmitted through the conjugated double bond.

This electronic delocalization results in a molecule with multiple reactive sites. The carbonyl carbon itself is electrophilic, the β-carbon is a soft electrophilic site, and the hydroxyl group provides a nucleophilic center. This multifunctionality allows for a diverse range of transformations, including conjugate additions, cycloadditions, and reactions involving the hydroxyl and ester groups. The γ-hydroxy group can also influence reactions at the double bond, for instance, by directing epoxidation reactions. researchgate.net γ-Hydroxy-α,β-unsaturated esters can also be prepared from γ-hydroxy-α,β-acetylenic esters through selective reduction. organic-chemistry.org

Table 1: Reactive Sites of this compound

SiteType of ReactivityPotential Reactions
Carbonyl Carbon (C1) ElectrophilicNucleophilic Acyl Substitution (e.g., Transesterification)
β-Carbon (C3) ElectrophilicConjugate (Michael) Addition
α,β C=C double bond Nucleophilic/ElectrophilicHydrogenation, Epoxidation, Cycloaddition
γ-Hydroxyl Group (-OH) NucleophilicEsterification, Etherification
α-Protons AcidicDeprotonation to form enolate (for Aldol (B89426)/Claisen type reactions)

Nucleophilic and Electrophilic Interactions

This compound's structure allows it to engage in both nucleophilic and electrophilic interactions. As an electrophile, it readily reacts with a variety of nucleophiles at the electron-deficient β-carbon and the carbonyl carbon. The presence of the hydroxyl group further expands this reactivity, enabling intramolecular reactions and influencing the stereochemical outcome of transformations.

Heteroatom nucleophiles, such as amines and thiols, readily participate in conjugate addition reactions with this compound. This reaction, a specific type of Michael addition, involves the attack of the nucleophile on the β-carbon of the α,β-unsaturated system. smolecule.com

Amines: Primary and secondary amines add to the β-position to form β-amino esters. This reaction is fundamental in synthesizing β-amino acids and various nitrogen-containing heterocyclic compounds.

Thiols: Thiols are excellent nucleophiles for conjugate addition to α,β-unsaturated systems. The reaction of thiols with this compound yields γ-hydroxy-β-thioether esters. This transformation is often highly efficient and can be catalyzed by bases. richmond.edu Cascade reactions involving an initial thia-Michael addition have been used to construct complex heterocyclic systems like tetrahydrothiophenes. taltech.ee

These additions are significant because they introduce new functional groups and can create stereocenters, offering pathways to chiral molecules. The reversibility sometimes observed with heteroatom nucleophiles is a key consideration in planning such syntheses. taltech.ee

Key Organic Reaction Pathways

This compound is an archetypal Michael acceptor. smolecule.comwikipedia.org The Michael reaction is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The driving force is the formation of a stable C-C bond at the β-carbon. ijsdr.org

A wide range of nucleophiles can act as Michael donors in reactions with this compound. These are typically "soft" nucleophiles, including:

Enolates derived from β-dicarbonyl compounds (e.g., malonic esters, acetoacetic esters). libretexts.org

Organocuprates (Gilman reagents).

Heteroatom nucleophiles like amines, thiols, and phosphines. smolecule.com

The product of a Michael addition using a carbon nucleophile is a 1,5-dicarbonyl compound or a related derivative, which is a versatile intermediate for further transformations, such as intramolecular cyclizations like the Robinson annulation. wikipedia.org

Table 2: Examples of Michael Donors for Reaction with α,β-Unsaturated Esters

Donor ClassSpecific ExampleProduct Type
Malonate Esters Diethyl malonate1,3,5-Tricarbonyl system precursor
β-Ketoesters Ethyl acetoacetate (B1235776)1,5-Dicarbonyl system precursor
Cyanide Sodium cyanideβ-Cyano ester
Amines Piperidineβ-Amino ester
Thiols Thiophenolβ-Thioether ester

While the ester functionality is less acidic than that of ketones or aldehydes, this compound can function as a nucleophilic component in aldol-type reactions through the principle of vinylogy. thieme-connect.de Instead of forming a simple α-enolate, it can generate an "extended" or vinylogous enolate upon deprotonation. This dienolate has nucleophilic character at the γ-carbon.

This extended nucleophile can then attack an aldehyde or ketone in a vinylogous aldol reaction, forming a new carbon-carbon bond at the γ-position. thieme-connect.de This reaction is synthetically powerful as it provides access to δ-hydroxy-α,β-unsaturated esters, which are valuable precursors for polyketide natural products and other complex polyol structures. thieme-connect.de The reaction creates up to two new stereocenters and preserves the double bond for further functionalization. thieme-connect.de

The presence of both a hydroxyl group and an ester group allows this compound to participate in two distinct types of ester-related reactions.

Esterification: The free primary hydroxyl group at the C4 position can be acylated through reaction with a carboxylic acid (under Fischer esterification conditions), an acid chloride, or an anhydride (B1165640). This allows for the introduction of a wide variety of ester functionalities, serving as protecting groups or as handles for further synthetic elaboration.

Transesterification: The ethyl ester group can be exchanged for a different alkoxy group in a transesterification reaction. masterorganicchemistry.com This process can be catalyzed by either acid or base. masterorganicchemistry.commdpi.com

Base-catalyzed transesterification typically involves reacting the ester with an alcohol in the presence of a catalytic amount of an alkoxide base (e.g., sodium methoxide (B1231860) in methanol (B129727) to form the methyl ester). masterorganicchemistry.com

Acid-catalyzed transesterification involves heating the ester in a large excess of the desired alcohol with a strong acid catalyst like sulfuric acid. masterorganicchemistry.commdpi.com

Transesterification is a reversible equilibrium process. To drive the reaction to completion, the alcohol reactant is usually used as the solvent. masterorganicchemistry.com This reaction is crucial in polymer chemistry and for modifying the properties of ester-containing molecules. mdpi.com

Selective Oxidation Reactions (e.g., to Ethyl 4-Oxocrotonate)

The selective oxidation of the primary alcohol in this compound to an aldehyde yields ethyl 4-oxocrotonate, a valuable intermediate in its own right. orgsyn.org This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid or reaction with the carbon-carbon double bond.

Several methods have been successfully employed for this selective oxidation. Common reagents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). Swern oxidation, using oxalyl chloride or trifluoroacetic anhydride activated dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base like triethylamine, is another effective method. These reagents are known for their ability to oxidize primary alcohols to aldehydes with minimal side reactions.

More contemporary and environmentally benign methods involve catalytic aerobic oxidation. For instance, catalysts based on transition metals like vanadium have shown high activity and selectivity in the aerobic oxidation of similar substrates. nih.gov While not specifically detailed for this compound in the provided search results, the principles of using catalysts like V2O5 supported on materials such as graphitic carbon nitride (g-C3N4) for the oxidation of ethyl lactate (B86563) to ethyl pyruvate (B1213749) suggest potential applicability. nih.gov These catalytic systems often operate under milder conditions and utilize air or oxygen as the terminal oxidant, making them attractive from a green chemistry perspective. nih.gov

The resulting product, ethyl 4-oxocrotonate, is a key precursor for the synthesis of more complex molecules. orgsyn.org For example, it can be used in Wittig reactions to synthesize isoprene-like compounds. biocompare.com

Table 1: Reagents for the Selective Oxidation of this compound

Reagent/SystemDescription
Pyridinium Chlorochromate (PCC)A milder version of chromic acid, often used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Pyridinium Dichromate (PDC)Similar to PCC, can be used for the selective oxidation of alcohols to aldehydes.
Swern Oxidation (DMSO, oxalyl chloride/TFAA, Et3N)A widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones.
Catalytic Aerobic Oxidation (e.g., V2O5/g-C3N4)A greener alternative using a catalyst and oxygen or air as the oxidant. nih.gov

Cycloaddition Chemistry Involving this compound

The electron-deficient nature of the double bond in this compound, due to the conjugation with the ester group, makes it an excellent participant in cycloaddition reactions.

Dipolar Cycloaddition Reactions (as a Dipolarophile)

In [3+2] dipolar cycloaddition reactions, this compound acts as a dipolarophile, reacting with 1,3-dipoles to form five-membered heterocyclic rings. mdpi.comnumberanalytics.com 1,3-dipoles are molecules that can be represented as having a three-atom π-system with four electrons. numberanalytics.com

A notable example is the reaction of this compound with nitrones. This reaction has been utilized in the solid-phase synthesis of polyhydroxypyrrolizidines. researchgate.netresearchgate.net The cycloaddition of nitrones to the double bond of this compound proceeds with a high degree of regio- and stereoselectivity. The stereochemical outcome is governed by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. numberanalytics.com

Another example involves the reaction with azomethine ylides. These reactions are valuable for the synthesis of substituted pyrrolidines. researchgate.net The presence of the hydroxyl group in this compound can influence the stereoselectivity of the cycloaddition and provides a handle for further functionalization of the resulting heterocyclic product.

Table 2: Examples of Dipolar Cycloaddition Reactions with this compound

1,3-DipoleResulting Heterocycle
NitroneIsoxazolidine
Azomethine YlidePyrrolidine
Nitrile OxideIsoxazoline

Diels-Alder Reactions (as an Internal Dienophile)

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org While this compound itself is a dienophile, its derivatives can be designed to undergo intramolecular Diels-Alder (IMDA) reactions, where the diene and dienophile are part of the same molecule. masterorganicchemistry.com

In a typical IMDA setup, a diene moiety is tethered to the this compound framework. The tether's length and nature are crucial in determining the feasibility and stereochemical outcome of the reaction. masterorganicchemistry.comuh.edu The reaction leads to the formation of bicyclic or polycyclic systems in a single, highly stereocontrolled step. scielo.br

There are two main types of IMDA reactions, Type 1 and Type 2, distinguished by the attachment point of the tether on the diene. uh.edu In a Type 1 IMDA, the tether connects to the terminus of the diene, while in a Type 2 IMDA, it is attached to an internal position of the diene. uh.edunih.gov The stereochemistry of the newly formed ring junctions is predictable based on the geometry of the diene and the dienophile and the transition state of the cyclization. libretexts.orglibretexts.org

For instance, a derivative of this compound could be synthesized where the hydroxyl group is ether-linked to a diene. Upon heating, this molecule could undergo an intramolecular Diels-Alder reaction to form a fused or bridged bicyclic lactone after subsequent cyclization of the ester. The stereochemistry of the resulting product would be influenced by the endo/exo selectivity of the Diels-Alder reaction and the conformation of the tether.

The intramolecular Diels-Alder reaction is a powerful tool in the synthesis of complex natural products and has been extensively studied. masterorganicchemistry.combeilstein-journals.org The ability to construct multiple stereocenters in a single step makes it a highly efficient synthetic strategy. scielo.br

Strategic Applications of Ethyl 4 Hydroxycrotonate in Complex Organic Synthesis

Precursor for Natural Product Total Synthesis

The total synthesis of natural products represents a significant benchmark in organic chemistry, often driving the development of new synthetic methodologies. nih.gov Ethyl 4-hydroxycrotonate serves as a key starting material or synthon in the construction of several classes of natural products due to its inherent functionality.

Pyrrolizidine (B1209537) alkaloids (PAs) are a large class of naturally occurring compounds, many of which are based on a characteristic necine base core. mdpi.com These compounds often exhibit significant biological activity. mdpi.com The synthesis of these complex structures frequently relies on strategic bond formations where precursors like this compound play a pivotal role.

Reaction Step Reactants Product Significance in Synthesis Reference
1,3-Dipolar Cycloaddition(S)-3-tert-butoxypyrroline N-oxide, Ethyl 4-bromocrotonateEthyl (1R,2R,7S,7aR)-7-tert-Butoxy-2-hydroxyhexahydro-1H-pyrrolizine-1-carboxylateConstructs the core bicyclic pyrrolizidine ring system with high stereoselectivity. researchgate.net
Elimination & ReductionCycloaddition Adduct(+)-HeliotridineInstallation of the C1-C2 double bond and conversion of the ester to the required hydroxymethyl group. researchgate.net

Polyketides are a structurally diverse class of secondary metabolites with a wide range of pharmacological activities, including antibiotic and anticancer properties. plos.orgwikipedia.org They are biosynthesized by polyketide synthases (PKSs) through the repetitive condensation of small carboxylic acid units. wikipedia.orgrasmusfrandsen.dk In synthetic chemistry, this compound can be utilized as a four-carbon building block to be incorporated into polyketide chains, enabling the synthesis of complex natural product analogs. smolecule.com

The ability to introduce this specific fragment allows for the generation of "unnatural" polyketides with modified backbones. These analogs are crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents with improved properties. The functional groups of this compound allow for various coupling reactions to extend the polyketide chain. smolecule.com For instance, the hydroxyl group can be used as a handle for ether or ester linkages, while the α,β-unsaturated system is a prime site for conjugate addition reactions.

Structural Unit from ECH Potential Incorporation Strategy Purpose Reference
4-hydroxy-2-butenoateEsterification or etherification at the C4 hydroxyl group followed by chain extension.Introduces a flexible, oxygenated four-carbon linker into a larger molecule. smolecule.com
C4 building blockConversion to a corresponding acyl-CoA or related activated species for enzymatic or biomimetic synthesis.To serve as an extender unit in a synthetic polyketide assembly, generating novel backbones. nih.gov

Beyond alkaloids and polyketides, this compound is a valuable precursor for other complex molecular frameworks. Its dienophilic nature makes it a suitable partner in Diels-Alder reactions, a powerful tool for the construction of six-membered rings with controlled stereochemistry. This strategy is a cornerstone in the synthesis of many terpenes and other cyclic natural products. researchgate.net The presence of both an electron-withdrawing ester and an allylic alcohol provides handles for further functionalization after the cycloaddition event, increasing its synthetic value.

Polyketide Backbone Assembly and Analog Generation

Building Block for Diverse Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. imist.ma The functional group versatility of this compound makes it an ideal starting material for the synthesis of a wide array of heterocyclic systems. smolecule.com The ester, hydroxyl group, and double bond can all participate in cyclization reactions.

For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolone (B3327878) derivatives, a scaffold known for its biological activities. researchgate.net Similarly, condensation with ureas, thioureas, or amidines can yield pyrimidine-based structures, which are core components of nucleobases and numerous drugs. mdpi.com The ability to construct these important heterocyclic cores from a simple, commercially available starting material underscores the strategic importance of this compound.

Reactant Potential Heterocyclic Product Reaction Type Relevance
Hydrazine / PhenylhydrazinePyrazolone derivativesCondensation / CyclizationPyrazolones are important pharmacophores. researchgate.netrasayanjournal.co.in
Urea (B33335) / ThioureaDihydropyrimidinone derivativesBiginelli-type reaction / CondensationPyrimidines are found in DNA/RNA and many therapeutic drugs. mdpi.com
AminesSubstituted piperidines or pyrrolidinesMichael addition followed by cyclizationSaturated nitrogen heterocycles are common in alkaloids and pharmaceuticals. imist.ma

Intermediate in Pharmaceutical Compound Synthesis

The structural motifs accessible from this compound are prevalent in many active pharmaceutical ingredients (APIs). Consequently, it serves as a key intermediate in the synthesis of compounds with potential therapeutic applications. smolecule.commatrixscientific.com

The utility of this compound extends to its role as a precursor for crucial pharmaceutical synthons. For instance, the related structure, alkyl 4-cyano-3-hydroxybutyrate, is a commercially important intermediate. google.com In some processes for synthesizing this cyanobutyrate, this compound can be formed as a side product, highlighting the close chemical relationship and the industrial relevance of this structural class. google.com

Furthermore, derivatives of this compound are actively explored for their therapeutic potential, particularly in the development of anti-inflammatory and antimicrobial drugs. smolecule.com The heterocyclic systems, such as pyrazoles and imidazoles, that can be synthesized from this precursor are known to exhibit a wide range of biological activities. smolecule.comimist.ma By using this compound as a scaffold, medicinal chemists can generate libraries of diverse compounds for screening and lead optimization in drug discovery programs.

Compound Class Derived from ECH Scaffold Potential Therapeutic Application Rationale Reference
Substituted PyrazolonesAnti-inflammatory, AnalgesicThe pyrazolone core is a known pharmacophore with established activity. rasayanjournal.co.in
Functionalized PyrimidinesAntiviral, AnticancerPyrimidine (B1678525) analogs can act as enzyme inhibitors or interfere with nucleic acid synthesis. mdpi.com
Chiral Hydroxy EstersChiral building blocks for various APIsThe hydroxyl and ester groups provide handles for asymmetric synthesis of complex drug molecules. google.com

Chiral Intermediates for Enzyme Inhibitors (e.g., HMG-CoA Reductase Inhibitors)

This compound is a precursor for the synthesis of crucial chiral intermediates used in the production of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase inhibitors, a class of cholesterol-lowering drugs known as statins. The synthesis of the side chains of prominent statins like atorvastatin, rosuvastatin, and fluvastatin (B1673502) often relies on nonracemic chiral 4-substituted 3-hydroxybutyric acid esters. Current time information in Bangalore, IN.

Derivatives of this compound, such as ethyl (S)-4-chloro-3-hydroxybutyrate and ethyl (R)-4-cyano-3-hydroxybutyrate, are pivotal chiral building blocks for these pharmaceuticals. Current time information in Bangalore, IN. For instance, ethyl (R)-4-cyano-3-hydroxybutyrate is a recognized key intermediate in the manufacture of atorvastatin. Current time information in Bangalore, IN. The strategic importance of this compound lies in its ability to be converted into these more complex chiral molecules through controlled chemical and enzymatic processes.

The conversion often involves enzymatic reactions or chemical transformations that establish the required stereochemistry at key positions, which is critical for the biological activity of the final HMG-CoA reductase inhibitor. Current time information in Bangalore, IN.google.com The ability to produce these nonracemic chiral intermediates efficiently and under mild conditions is a significant goal in pharmaceutical manufacturing. Current time information in Bangalore, IN.

IntermediatePrecursorApplication
Ethyl (S)-4-chloro-3-hydroxybutyrateThis compoundSynthesis of HMG-CoA Reductase Inhibitors
Ethyl (R)-4-cyano-3-hydroxybutyrateThis compoundSynthesis of Atorvastatin and other statins Current time information in Bangalore, IN.
(3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid esterThis compound derivativeKey intermediate for Atorvastatin Current time information in Bangalore, IN.

Precursors for Bioactive Amino Acid Derivatives (e.g., Cysteine Protease Inhibitors)

The structural framework of this compound is also employed in the synthesis of precursors for bioactive amino acid derivatives and peptide-based compounds, including certain types of enzyme inhibitors. One notable application is in the construction of complex cyclic peptides.

In the total synthesis of natural cyclic peptides, which may exhibit a range of biological activities, this compound can serve as a starting material for specific subunits. For example, it has been used in a dipolar cycloaddition reaction with a nitrile oxide generated in situ from a hydroximoyl chloride. orgsyn.org This reaction yields an azido (B1232118) carboxylic acid moiety, which is then incorporated as a non-standard amino acid derivative into a linear peptide chain during solid-phase peptide synthesis (SPPS). orgsyn.org This linear precursor is subsequently cyclized to form the final macrocyclic peptide structure. orgsyn.org This strategy highlights the utility of this compound in creating modified amino acid building blocks for constructing complex, biologically active peptides. While not a direct precursor to common cysteine protease inhibitors like E-64, its role in synthesizing peptide backbones demonstrates its value in creating molecules that can be designed to target various enzymes. orgsyn.orgorganic-chemistry.org

Synthesis of Aminotriol Derivatives and Related Scaffolds

This compound is a strategic starting material for the synthesis of aminotriol derivatives, which are poly-functionalized scaffolds present in numerous biologically active molecules. The synthesis leverages the compound's alkene and hydroxyl functionalities.

A key step in this process is the stereoselective epoxidation of the double bond in this compound. The Sharpless asymmetric epoxidation, a well-established method, can be applied to convert this compound into chiral epoxy alcohols, such as ethyl (2S,3R)-4-hydroxy-2,3-epoxybutyrate. acs.org This reaction establishes two adjacent stereocenters with high control, yielding an optically active epoxide intermediate.

This chiral epoxide is then subjected to nucleophilic ring-opening. The use of various primary and secondary amines as nucleophiles, often catalyzed by a Lewis acid like lithium perchlorate (B79767) (LiClO₄), opens the epoxide ring to install an amino group. google.com This reaction is typically regioselective, with the amine attacking the carbon atom distal to the hydroxymethyl group. The final step involves the reduction of the ester functionality, for example using lithium aluminium hydride (LAH), to yield the corresponding primary alcohol. This sequence of epoxidation, nucleophilic amination, and reduction transforms the simple achiral starting material into a complex, chiral aminotriol scaffold.

Proposed Synthetic Pathway to Aminotriol Derivatives:

Asymmetric Epoxidation: this compound is treated with a titanium(IV) isopropoxide catalyst, a chiral tartrate ester (e.g., diethyl tartrate), and an oxygen source like tert-butyl hydroperoxide (TBHP) to form ethyl 4-hydroxy-2,3-epoxybutyrate. acs.orgajrconline.org

Nucleophilic Ring-Opening: The resulting epoxide is reacted with a selected primary or secondary amine (HNR¹R²) in the presence of a Lewis acid catalyst to yield an amino diol ester. google.com

Ester Reduction: The ester group of the amino diol is reduced to a primary alcohol to furnish the final aminotriol derivative.

Synthesis of Fine Chemicals and Specialty Materials

This compound serves as a versatile starting block for the synthesis of various fine chemicals, particularly alkaloids and other complex heterocyclic systems. capes.gov.br Its bifunctionality allows for the construction of intricate molecular architectures through multi-step synthetic sequences.

A significant example is its application (as its methyl ester analog) in the total synthesis of loline (B1675033) alkaloids. Loline is a natural insecticidal compound produced by fungal endophytes in certain grasses. The synthesis of racemic loline by Tufariello and coworkers utilized mthis compound as a key precursor. aston.ac.uk The synthetic route involved a Huisgen-type 1,3-dipolar cycloaddition between the crotonate derivative and a nitrone to construct the core pyrrolizidine ring system of the alkaloid. aston.ac.uk This demonstrates the power of this compound and its analogs in building complex heterocyclic frameworks that are of interest in agrochemistry and medicinal chemistry.

Beyond complex natural products, the reactivity of this compound makes it a useful intermediate for producing a range of specialty chemicals. Its derivatives can be explored for various applications, including the development of materials with specific physical properties. capes.gov.brjohnwoodgroup.com The ability to undergo transformations such as condensation reactions, radical reactions, and esterifications allows for its incorporation into diverse chemical structures tailored for specific industrial uses. capes.gov.br

Advanced Mechanistic and Computational Investigations of Ethyl 4 Hydroxycrotonate Reactions

Quantum Chemical Studies of Reaction Pathways and Transition States

Computational quantum chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. nrel.gov By modeling systems at the electronic level, researchers can investigate transient structures like transition states and map out entire reaction energy profiles, providing insights that are often inaccessible through experimental means alone. chemrxiv.orgnih.gov For reactions involving ethyl 4-hydroxycrotonate and its precursors, methods such as Density Functional Theory (DFT) and Coupled Cluster (CC) theory are paramount for achieving both accuracy and computational feasibility.

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules. nrel.govarxiv.org It is widely used to optimize geometries of reactants, products, and transition states, and to calculate reaction enthalpies and activation barriers. nrel.gov For instance, DFT calculations have been employed to investigate the aqueous phase dehydration of alcohols, a reaction class analogous to the formation of unsaturated esters, to determine reaction thermochemistry and the influence of different basis sets on accuracy. arxiv.org

Coupled Cluster (CC) theory, particularly the CCSD(T) method (which includes single, double, and a perturbative treatment of triple excitations), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. numberanalytics.comd-nb.info Though more computationally demanding than DFT, it is often used to benchmark results and to obtain highly reliable energies for key points on a potential energy surface, such as reaction and activation energies. numberanalytics.comrsc.org

In the context of reactions related to this compound, theoretical studies on the gold-catalyzed hydroalkoxylation of allenes have utilized both DFT and Coupled Cluster levels of theory to analyze the reaction mechanism. researchgate.net Such studies provide a framework for understanding how catalysts activate substrates and facilitate bond formation. researchgate.net Similarly, DFT calculations have been applied to study the conversion of ethyl buta-2,3-dienoate into this compound, demonstrating the power of these methods to model specific, synthetically relevant transformations. researchgate.net

Table 1: Typical Parameters in DFT and CC-based Reaction Studies

Parameter Description Common Choices/Examples Purpose
Method The theoretical model used to approximate the Schrödinger equation. B3LYP, B2PLYP-D3 (DFT); CCSD(T) (Coupled Cluster) Determines the accuracy of the energy and electronic structure calculation.
Basis Set A set of mathematical functions used to build molecular orbitals. cc-pVTZ, 6-311+G(2d,p) Defines the flexibility and accuracy of the orbital description. Larger sets are more accurate but costlier.
Solvation Model A method to approximate the effect of a solvent on the reaction. PCM (Polarizable Continuum Model), SMD Accounts for the influence of the solvent environment on reaction energetics and pathways.

| Calculation Type | The specific computational task being performed. | Geometry Optimization, Frequency Calculation, Single-Point Energy | To find stable structures, characterize them as minima or transition states, and refine energy calculations. |

This table is generated based on information from multiple sources describing computational chemistry methodologies. arxiv.orgresearchgate.netresearchgate.net

While traditional computational studies focus on stationary points (reactants, intermediates, transition states), the Unified Reaction Valley Approach (URVA) provides a more continuous and detailed picture of a chemical reaction. smu.edumdpi.comrsc.org URVA analyzes the reaction mechanism by following the reaction path on the potential energy surface and examining the curvature of this path. researchgate.netsmu.edu Maxima in the path curvature correspond to significant chemical events, such as bond breaking/formation, charge transfer, and rehybridization, offering a granular deconvolution of the reaction mechanism. smu.edursc.org

URVA has been successfully applied to unravel the mechanistic details of the [OsH(CO)(OH2)2(PiPr3)2]BF4-catalyzed regioselective anti-Markovnikov hydration of ethyl buta-2,3-dienoate, which yields this compound. researchgate.net In this study, URVA was used to analyze and compare different potential reaction pathways. The analysis revealed that the osmium catalyst facilitates the reaction through a two-step mechanism, and the curvature analysis pinpointed the exact stages along the reaction coordinate where crucial bond changes occur. researchgate.net This approach allows for a clear differentiation between competing mechanisms and provides a profound understanding of how the catalyst exerts control over the reaction. researchgate.netmdpi.com

Table 2: Conceptual Stages of a URVA Mechanistic Analysis

Stage Description Key Information Gained
1. Reaction Path Calculation An intrinsic reaction coordinate (IRC) path is calculated from the transition state to both reactants and products. smu.edu Defines the lowest energy trajectory connecting reactants and products.
2. Curvature Profile Generation The scalar curvature of the reaction path is calculated at points along the path. mdpi.comrsc.org Creates a unique "fingerprint" of the reaction, with peaks indicating major chemical events.
3. Curvature Decomposition The total curvature is decomposed into contributions from internal coordinates (bond stretches, bends, torsions). smu.edursc.org Identifies which specific bonds or angles are changing at each phase of the reaction.

| 4. Mechanistic Interpretation | The sequence of curvature peaks and their origins are analyzed to describe the mechanism in detail. researchgate.net | Provides a step-by-step narrative of bond breaking, forming, and other electronic rearrangements. |

This table is generated based on principles described in articles reviewing the URVA methodology. researchgate.netsmu.edumdpi.comrsc.orgsmu.edu

Density Functional Theory (DFT) and Coupled Cluster Level Calculations

Elucidation of Reaction Mechanisms and Selectivity Control

Understanding the detailed mechanism of a reaction is fundamental to controlling its outcome, particularly its selectivity. Computational chemistry provides powerful tools to explore various mechanistic possibilities, rationalize observed selectivities, and predict how changes in catalysts or substrates might influence the reaction.

Catalytic hydration is a key reaction for synthesizing alcohols. In the case of this compound, its formation from ethyl buta-2,3-dienoate via hydration represents an important transformation. A detailed mechanistic study using DFT and URVA has elucidated the pathway for this reaction catalyzed by an osmium complex. researchgate.net The study showed that a bicycle containing an [OsH(CO)(PiPr3)2]+ metal fragment acts as a key intermediate in the regioselective anti-Markovnikov hydration, leading specifically to the desired this compound product. researchgate.net This contrasts with general acid-catalyzed hydration of alkenes, which typically follows Markovnikov's rule and proceeds through a carbocation intermediate after protonation of the double bond by a catalyst like phosphoric acid. youtube.comchemguide.co.uk The computational investigation of the osmium-catalyzed system reveals a more complex, metal-mediated pathway involving ligand association, substrate coordination, and intramolecular rearrangements, which ultimately dictates the high regioselectivity observed. researchgate.net

Nucleophilic addition is a cornerstone reaction in organic synthesis. When the substrate is prochiral, as is the case with many unsaturated esters, controlling the stereoselectivity of the addition is crucial. Computational methods are frequently used to understand and predict the stereochemical outcome of these reactions. academie-sciences.fr Studies on nucleophilic additions to carbonyls and related systems analyze the transition states for attack on the two faces of the prochiral center. academie-sciences.fropenstax.org The calculated energy difference between these competing transition states allows for a quantitative prediction of the diastereomeric or enantiomeric excess.

Factors influencing stereoselectivity, such as steric hindrance from bulky substituents and electronic effects like orbital overlap and electrostatic interactions, can be effectively modeled. academie-sciences.fropenstax.org For example, theoretical studies have been used to rationalize the stereoselectivity of hydride or organometallic reagent additions to cyclic ketones, revealing a delicate balance between torsional strain and electrostatic factors. academie-sciences.fr In a related context, gold-catalyzed cyclization/nucleophilic addition reactions have been shown to proceed with high stereoselectivity, with theoretical calculations suggesting that the steric hindrance of the catalyst ligand facilitates the formation of a specific isomer. rsc.org While specific computational studies on the stereoselectivity of nucleophilic additions to this compound itself are not prominent, the established methodologies used for other α,β-unsaturated esters and ketones are directly applicable. These computational approaches are vital for designing chiral auxiliaries or catalysts to steer the reaction towards a desired stereoisomer. grafiati.com

Photochemical reactions, initiated by the absorption of light, provide access to unique reaction pathways that are often unattainable through thermal methods. numberanalytics.com The mechanism begins with the absorption of a photon, promoting the molecule to an electronic excited state (e.g., an n→π* or π→π* state). msu.eduirispublishers.com This excited state can then undergo various transformations, including isomerization, cycloaddition, or rearrangement, before relaxing back to the ground state. numberanalytics.commsu.edu

For α,β-unsaturated esters like this compound, several photochemical reactions are conceivable. These include cis-trans isomerization around the double bond and [2+2] cycloadditions with other alkenes to form cyclobutane (B1203170) rings. msu.edu The specific reaction pathway taken depends on the nature of the excited state (singlet or triplet) and the reaction conditions. irispublishers.com

Computational studies can map the potential energy surfaces of these excited states to understand their reactivity. utah.edu For instance, joint experimental and theoretical studies on the photochemistry of the ethyl radical have elucidated novel mechanisms for hydrogen-atom elimination governed by conical intersections, which are points where potential energy surfaces cross. rsc.org While detailed photochemical investigations focusing specifically on this compound are not extensively documented in the surveyed literature, the general principles derived from studies of other unsaturated carbonyl compounds and ethyl esters provide a solid foundation for predicting its potential photochemical behavior. msu.eduirispublishers.com Such investigations would be crucial for understanding the stability of this compound under UV irradiation and for exploring its potential in synthetic photochemistry.

Computational Assessment of Nucleophilic Addition Stereoselectivity

Theoretical Studies of Molecular Aromaticity in Associated Systems

While this compound is an acyclic, non-aromatic compound, theoretical investigations into its reaction pathways and synthesis often involve the study of associated cyclic molecules that do exhibit aromaticity. A key example is the use of furan (B31954) and its derivatives as precursors. Furan is a five-membered heterocyclic organic compound that is considered aromatic. wikipedia.orgnumberanalytics.com Its aromatic character stems from a planar, cyclic, conjugated system of π-electrons. masterorganicchemistry.com The ring contains six π-electrons: four from the two double bonds and two from one of the lone pairs on the oxygen atom, satisfying Hückel's rule for aromaticity (4n+2 electrons, where n=1). numberanalytics.commasterorganicchemistry.comnumberanalytics.com

The aromaticity of furan, however, is significantly less pronounced than that of benzene. wikipedia.org This reduced aromatic stabilization energy makes furan more reactive and susceptible to reactions that can lead to ring-opening, providing a synthetic route to functionalized, linear compounds like this compound. Theoretical models, including Hückel Molecular Orbital (HMO) Theory and more advanced Density Functional Theory (DFT), are employed to quantify and understand this property. numberanalytics.com The resonance energy, a measure of aromatic stability, clearly illustrates this difference.

Table 1: Comparison of Resonance Energies for Benzene and Selected Heterocycles

Compound Resonance Energy (kcal/mol)
Benzene 36
Thiophene 29
Pyrrole 21
Furan 16

This table presents comparative resonance energies, indicating the relative aromatic stability. Data sourced from reference wikipedia.org.

The modest aromaticity of furan means it behaves as an intermediate between a purely aromatic ring and a conjugated diene. wikipedia.org This dual reactivity is exploited in synthesis, where its diene character can be utilized in reactions like the Diels-Alder reaction, and its aromatic nature influences its stability and role as a versatile starting material for more complex acyclic structures. wikipedia.orgnumberanalytics.com

Influence of Solvation on Reaction Dynamics and Energetics

The solvent environment plays a critical role in the reaction dynamics and energetics of processes involving this compound and related unsaturated esters. Computational studies are essential for elucidating these effects at a molecular level, as solvents can profoundly influence reaction rates and mechanisms by differentially stabilizing the reactants, transition states, and products. wikipedia.orgwikipedia.org This influence is a key consideration in theoretical investigations of reactions such as the aminolysis of β-hydroxy-α,β-unsaturated esters. researchgate.net

The principles of solvation effects are often explained by Transition State Theory. wikipedia.org A reaction is accelerated if the solvent stabilizes the transition state more than it stabilizes the reactants, thereby lowering the activation energy barrier (ΔG‡). Conversely, if the reactants are more stabilized than the transition state, the reaction rate decreases. wikipedia.org Key solvent properties that govern these interactions include polarity (dielectric constant), hydrogen-bonding capacity, and viscosity. wikipedia.orgfrontiersin.org For instance, an increase in solvent polarity generally accelerates reactions where charge density increases in the activated complex compared to the reactants. wikipedia.org

Computational chemistry employs various models to study these phenomena:

Implicit (Continuum) Solvation Models: These models approximate the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient but may fail to capture specific short-range interactions like hydrogen bonds. springernature.commdpi.com

Explicit Solvation Models: These models include individual solvent molecules in the simulation. While computationally expensive, they provide a more accurate picture, especially for reactions where specific solvent interactions, such as hydrogen bonding or solvent-gating, are crucial. mdpi.compitt.edunih.gov

Hybrid QM/MM Models: Quantum Mechanics/Molecular Mechanics models treat the reacting species with high-level quantum mechanics and the surrounding solvent with classical molecular mechanics, balancing accuracy and computational cost. nih.govkuleuven.be

Research on the oxidation of aldehydes and reactions of other esters demonstrates the tangible effects of solvents. In many cases, moving to a more polar or hydrogen-bond-donating solvent can significantly alter reaction energetics. frontiersin.orgresearchgate.net For example, computational studies on the hydrolysis of phosphate (B84403) esters showed a dramatic rate acceleration in dipolar aprotic solvents like DMSO compared to water, an effect attributed to a significant enthalpic stabilization of the transition state. nih.gov Non-equilibrium solvation effects, where solvent relaxation is slower than the chemical reaction, can also be a factor in very fast processes. nih.govnumberanalytics.com

Table 2: Illustrative Solvent Properties and Their Effect on Reaction Energetics

Solvent Dielectric Constant (at 25 °C) Type General Effect on Polar Reactions
n-Hexane 1.9 Non-polar Minimal stabilization of polar states
Acetonitrile (B52724) 37 Polar Aprotic Stabilizes charged species
Dimethylsulfoxide (DMSO) 47 Polar Aprotic Strong stabilization of cations and transition states
Methanol (B129727) 33 Polar Protic Stabilizes charged species; H-bond donor/acceptor
Water 78 Polar Protic Strong stabilization of ions; strong H-bonding

This table summarizes key properties of common solvents and their general influence on reactions involving polar or charged species. Data sourced from references wikipedia.orgchemrxiv.org.

Ultimately, theoretical and computational studies reveal that the choice of solvent can be a powerful tool to control the kinetics and thermodynamics of reactions involving this compound. Understanding the interplay between the solute and the solvent shell is indispensable for predicting reaction outcomes and designing efficient synthetic processes. springernature.com

Stereoselective Synthetic Methodologies Involving Ethyl 4 Hydroxycrotonate

Asymmetric Synthesis Strategies

Asymmetric synthesis refers to the chemical transformation of a prochiral starting material into a chiral product, where one enantiomer is formed in preference to the other. ox.ac.uk For synthons like ethyl 4-hydroxycrotonate, this involves creating or influencing stereocenters with a high degree of enantioselectivity.

One of the most established methods for inducing asymmetry is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed. york.ac.ukwikipedia.org

In the context of this compound, a chiral auxiliary can be appended to the carboxyl group, forming a chiral ester or amide derivative. This approach has been extensively developed for α,β-unsaturated systems. For instance, Evans's oxazolidinone auxiliaries are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgharvard.edu When an acrylate (B77674) moiety is attached to an Evans auxiliary, the auxiliary shields one face of the double bond, forcing the reagent to attack from the less sterically hindered face. harvard.edu This principle is directly applicable to the crotonate system. The reaction of an N-crotonyloxazolidinone with various reagents can establish stereocenters at the α- and β-positions with high diastereoselectivity. After the desired transformation, the auxiliary can be cleaved hydrolytically or reductively to yield the chiral carboxylic acid or alcohol, which can then be esterified to the target ethyl ester.

Similarly, chiral ligands are used in metal-catalyzed reactions to create a chiral environment around the metal center, which in turn influences the stereochemical course of the reaction. While a chiral auxiliary is used in stoichiometric amounts, a chiral ligand can often be used in catalytic quantities. york.ac.uk

Table 1: Examples of Chiral Auxiliaries in Asymmetric Reactions This table illustrates the principle of using well-known chiral auxiliaries for reactions on systems analogous to this compound.

Chiral Auxiliary Reaction Type Typical Diastereoselectivity (d.r.) Reference
Evans's Oxazolidinones Diels-Alder with Cyclopentadiene >100:1 (endo:exo) harvard.edu
Oppolzer's Camphorsultam Diels-Alder with Cyclopentadiene 98:2 (endo:exo) harvard.edu
8-Phenylmenthol Ene Reaction with Glyoxylate Ester >95:5 wikipedia.org
Indene-based Thiazolidinethione Acetate (B1210297) Aldol Reaction >95:5 scielo.org.mx

In recent decades, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis and chiral auxiliaries. nih.gov Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, while biocatalysis utilizes enzymes or whole microbial cells. mdpi.commdpi.com

Organocatalysis: Chiral amines, thioureas, and phosphoric acids are common classes of organocatalysts. nih.gov For a substrate like this compound, organocatalysts can activate the molecule in several ways. For example, a chiral secondary amine can react with the α,β-unsaturated ester to form a chiral enamine or iminium ion, which then undergoes a stereoselective reaction with a nucleophile or electrophile. mdpi.com This strategy allows for the enantioselective functionalization of the α- or β-positions.

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. mdpi.com The synthesis of enantiopure (R)-ethyl 4-chloro-3-hydroxybutyrate, a direct precursor to chiral epoxides and this compound, is a prime example. This is achieved through the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate, using an alcohol dehydrogenase (ADH). nih.gov By selecting an appropriate ADH (often from a microbial source) and sometimes engineering it, chemists can obtain the desired (R)- or (S)-hydroxy ester with excellent enantiomeric excess (>99% e.e.). nih.gov This biocatalytic reduction establishes the key stereocenter that is carried forward into the final product.

Table 2: Biocatalytic Synthesis of a Key Precursor to Chiral this compound

Enzyme Type Reaction Substrate Product Enantiomeric Excess (e.e.) Reference
Alcohol Dehydrogenase (ADH) Asymmetric Reduction Ethyl 4-chloro-3-oxobutanoate (R)-Ethyl 4-chloro-3-hydroxybutyrate >99% nih.gov
Halohydrin Dehalogenase (HHDH) Enantioselective Epoxide Ring-Opening Epichlorohydrin (R)-Epichlorohydrin >99% researchgate.net

Application of Chiral Auxiliaries and Ligands

Diastereoselective Transformations

Diastereoselective reactions are those that favor the formation of one diastereomer over others. In the context of this compound, this often involves reactions that create a new stereocenter in a molecule that already contains one, or reactions that create two or more stereocenters simultaneously in a controlled manner.

The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. organic-chemistry.org When the diene and dienophile are part of the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur. Attaching an this compound unit to a diene via a tether creates a precursor for IMDA reactions. The stereochemistry of the newly formed ring junction is controlled by the geometry of the transition state, which is typically either an endo or exo conformation. nih.gov In many cases, the endo transition state is kinetically favored due to secondary orbital interactions. organic-chemistry.org

A specific example involves the cyclization of a dihydrobenzocyclobutene bearing a 4-hydroxycrotonate unit attached through an ester linkage. researchgate.net The stereoselectivity of such IMDA reactions can often be enhanced by using Lewis acid catalysts, which coordinate to the carbonyl group of the dienophile (the crotonate moiety), lowering its LUMO energy and locking it into a specific conformation that favors one diastereomeric outcome. nih.govrsc.org

Table 3: Stereocontrol in a Representative Intramolecular Diels-Alder Reaction This table describes a relevant example found in the literature for a system containing a 4-hydroxycrotonate unit.

Precursor System Reaction Type Conditions Key Outcome Reference
Dihydrobenzocyclobutene with ester-linked 4-hydroxycrotonate Intramolecular Diels-Alder Thermal Cyclization Formation of a complex polycyclic system researchgate.net
Cyclobutenone with tethered diene Lewis Acid-Catalyzed IMDA BF₃·OEt₂ High endo selectivity, leading to trans ring junction after fragmentation nih.gov

Chiral epoxides are valuable intermediates in organic synthesis. The ring-opening of these strained heterocycles with a nucleophile typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom being attacked. researchgate.netmasterorganicchemistry.com This provides a reliable method for introducing functional groups with a defined stereochemistry.

This compound can be synthesized from the rearrangement of methyl 3,4-epoxybutyrate. researchgate.net More synthetically useful is the ring-opening of chiral epoxy esters. For example, the ring-opening of a chiral 2,3-epoxy ester with various nucleophiles (amines, thiols, etc.) occurs regioselectively at the C2 position, leading to 2-substituted-3-hydroxy esters with anti stereochemistry. beilstein-journals.org The reaction is highly stereoselective because the nucleophile attacks the epoxide from the face opposite the C-O bond in a classic SN2 fashion. nih.govlibretexts.org This trans-diaxial opening is a predictable and high-yielding way to generate 1,2-difunctionalized products. researchgate.net

Table 4: Stereoselectivity in Epoxide Ring-Opening Reactions This table shows typical outcomes for ring-opening reactions of α,β-epoxy esters, a class of compounds to which derivatives of this compound belong.

Epoxide Substrate Nucleophile Conditions Product Stereochemistry Reference
(E)-3-Rf-2,3-epoxypropanoate p-Anisidine EtOH, 50 °C 2,3-anti beilstein-journals.org
Cyclohexene (B86901) Oxide Sodium Azide (NaN₃) Basic trans-2-azidocyclohexanol masterorganicchemistry.com
Asymmetric Epoxide Methanol (B129727) (MeOH) Basic (MeO⁻) Attack at less substituted carbon (SN2) libretexts.org
Asymmetric Epoxide Methanol (MeOH) Acidic (H⁺) Attack at more substituted carbon (SN1-like) libretexts.org

Stereocontrol in Intramolecular Diels-Alder Reactions

Controlling Absolute and Relative Stereochemistry in Target Compounds

The ultimate goal of stereoselective synthesis is the complete control over all stereocenters in a target molecule. This requires control of both the absolute and relative stereochemistry. ucalgary.ca

Absolute stereochemistry refers to the actual three-dimensional R/S configuration of a chiral center. ucalgary.ca The strategies discussed in section 6.1 are designed to control this. For example, using the (R)-enantiomer of a chiral auxiliary will lead to one enantiomeric series of products, while using the (S)-auxiliary will lead to the opposite enantiomeric series. york.ac.uk Similarly, in biocatalysis, choosing an enzyme that produces the (R)-alcohol versus one that produces the (S)-alcohol directly determines the absolute configuration of the final product derived from it. nih.gov

Relative stereochemistry describes the stereochemical relationship between two or more stereocenters within the same molecule (e.g., syn vs. anti, or cis vs. trans). ucalgary.ca The diastereoselective transformations discussed in section 6.2 are methods to control this. In the intramolecular Diels-Alder reaction, the endo or exo approach of the tethered components determines the relative configuration of the atoms at the newly formed ring junction. nih.gov In the ring-opening of a cyclic epoxide, the SN2 mechanism inherently leads to a trans (or anti) relationship between the incoming nucleophile and the hydroxyl group. beilstein-journals.orglibretexts.org

By combining these strategies, chemists can construct complex molecules with multiple stereocenters in a predictable manner. A synthesis might begin with a biocatalytic reduction to set the initial absolute stereocenter, followed by a diastereoselective, auxiliary-controlled reaction to introduce a second stereocenter with the correct relative orientation to the first.

Advanced Analytical Techniques for Research on Ethyl 4 Hydroxycrotonate and Its Derivatives

High-Resolution Spectroscopic Characterization Methodologies

High-resolution spectroscopy provides an in-depth view of the molecular structure, enabling unambiguous identification. These methods are foundational for confirming the atomic constitution and stereochemistry of ethyl 4-hydroxycrotonate.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive technique for determining the detailed molecular structure of organic compounds like this compound.

¹H NMR Spectroscopy : This technique provides information on the proton environments within the molecule. The ¹H NMR spectrum of this compound shows characteristic signals that can be assigned to each part of the structure. For instance, the ethyl group protons appear as a triplet for the terminal methyl (CH₃) group and a quartet for the methylene (B1212753) (OCH₂) group. The vinyl protons (CH=CH) on the crotonate backbone present as distinct doublets of triplets, with coupling constants indicating their trans relationship. orgsyn.org The methylene protons adjacent to the hydroxyl group (CH₂OH) and the hydroxyl proton itself also give rise to specific resonances. orgsyn.org

¹³C NMR Spectroscopy : This method identifies the number of distinct carbon atoms and their electronic environments. For this compound, the spectrum would display six unique signals corresponding to the carbonyl carbon (C=O), the two olefinic carbons (C=C), the carbon bearing the hydroxyl group (CH₂OH), and the two carbons of the ethyl group (OCH₂CH₃). The chemical shift of the carbonyl carbon typically appears furthest downfield, around 166 ppm. magritek.com

2D-NMR Spectroscopy : Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish atomic connectivity. A COSY spectrum maps the coupling relationships between protons, confirming, for example, the coupling between the vinyl protons. magritek.com An HSQC spectrum correlates each proton with its directly attached carbon, allowing for definitive assignment of the ¹H and ¹³C signals. magritek.com These advanced experiments are indispensable for the complete structural assignment of this compound and its derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Data sourced from CDCl₃ solvent)

Atom Assignment¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm (Estimated)
CH₃ (ethyl)1.30 (t) orgsyn.org~14.2
OCH₂ (ethyl)4.17 (q) orgsyn.org~60.5
CH₂ OH4.30 (m) orgsyn.org~62.8
=CH -CH₂OH6.03 (dt) orgsyn.org~122.5
-CH =CHCO₂Et6.98 (dt) orgsyn.org~145.0
C =O-~166.4

Note: Chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as t (triplet), q (quartet), m (multiplet), and dt (doublet of triplets). ¹H NMR data sourced from Organic Syntheses. orgsyn.org ¹³C data are estimated based on typical values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C₆H₁₀O₃), the theoretical exact mass of its molecular ion is 130.06299 u. HRMS can measure this mass to within a few parts per million (ppm), allowing for the unambiguous determination of the elemental formula C₆H₁₀O₃. jeolusa.commatrixscientific.com This level of precision distinguishes the target compound from other molecules that may have the same nominal mass but a different elemental composition, providing definitive proof of identity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Advanced Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for isolating this compound from complex mixtures and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and quantifying non-volatile compounds like this compound. sigmaaldrich.com A common approach involves a reversed-phase C18 column with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comejgm.co.uk Detection is frequently accomplished with a UV detector, as the conjugated π-system of the α,β-unsaturated ester in this compound absorbs UV light. Quantification is achieved by comparing the integrated peak area of the analyte to a calibration curve constructed from known standards. ejgm.co.ukresearchgate.net

Due to the presence of a polar hydroxyl group, this compound has limited volatility, making direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) challenging. To overcome this, a derivatization step is typically employed to increase volatility and thermal stability. sigmaaldrich.com The hydroxyl group can be converted into a less polar trimethylsilyl (B98337) (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). restek.com The resulting derivatized compound can be readily separated on a GC column and identified by its characteristic mass spectrum, which provides a molecular fingerprint based on its fragmentation pattern. mdpi.com

Liquid Chromatography-Mass Spectrometry, particularly with a tandem mass spectrometer (LC-MS/MS), provides unparalleled sensitivity and selectivity for analyzing this compound. researchgate.net The method combines HPLC separation with mass spectrometric detection. After chromatographic separation, the compound is ionized, often using electrospray ionization (ESI). nih.gov In tandem MS, a specific precursor ion (e.g., the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This technique, known as Selected Reaction Monitoring (SRM), allows for highly accurate quantification of the target analyte at very low levels, even in complex biological or environmental samples, by minimizing interferences from the sample matrix. eurl-pesticides.eu

Table 2: Summary of Advanced Analytical Techniques

TechniquePrimary ApplicationKey Advantages
NMR Spectroscopy Complete structural elucidationProvides detailed atomic connectivity and stereochemical information.
HRMS Elemental formula confirmationOffers highly accurate mass measurement for unambiguous formula determination. jeolusa.com
HPLC-UV Routine separation and quantificationRobust, reliable, and suitable for purity analysis and quantification. ejgm.co.uk
GC-MS Identification and quantificationProvides structural information via fragmentation patterns; requires derivatization. mdpi.com
LC-MS/MS Trace-level quantificationExtremely high sensitivity and selectivity for analysis in complex matrices. eurl-pesticides.eu

Gas Chromatography-Mass Spectrometry (GC-MS)

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical sample preparation step in analytical chemistry, particularly for gas chromatography (GC). This process involves chemically modifying a compound to produce a new compound, or derivative, that has properties more suitable for a given analytical method. For polar compounds like this compound, which contains a hydroxyl (-OH) group, derivatization is often necessary to increase volatility and thermal stability, thereby improving chromatographic peak shape and detection sensitivity.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying compounds, but its application is often limited to volatile and thermally stable analytes. core.ac.uk Compounds containing polar functional groups, such as the hydroxyl group in this compound, require derivatization before they can be effectively analyzed by GC-MS. core.ac.ukjapsonline.com Ethyl chloroformate (ECF) has emerged as an effective derivatizing reagent for a wide range of metabolites, including those with hydroxyl and amine functionalities. mdpi.comnih.gov

The derivatization process with ECF is typically rapid and can be performed in an aqueous medium, which simplifies sample preparation. mdpi.comnih.gov The reaction generally takes place in an alkaline environment, often with a catalyst like pyridine, where the ECF reacts with the active hydrogen of the hydroxyl group on this compound. mdpi.comchromatographyonline.com This reaction replaces the polar hydroxyl group with an ethoxycarbonyl group, creating a less polar, more volatile, and more thermally stable derivative suitable for GC analysis. The increased volatility allows the derivative to travel through the GC column at lower temperatures, while improved thermal stability prevents degradation in the hot injector port.

Research on ECF derivatization for various metabolites has demonstrated the method's reliability and efficiency. core.ac.uknih.gov Studies show excellent linearity, precision, and recovery for compounds derivatized with this method. nih.govnih.gov For instance, an optimized ECF derivatization protocol for analyzing metabolites in serum showed correlation coefficients higher than 0.9900, good repeatability with relative standard deviations (RSD) under 10%, and mean recoveries between 70% and 120%. core.ac.uknih.gov These findings underscore the suitability of ECF derivatization for quantitative and qualitative analysis in complex biological samples. nih.gov

Table 1: Performance Metrics for Ethyl Chloroformate (ECF) Derivatization in GC-MS Analysis Data is representative of the ECF derivatization method as applied to various metabolites in analytical studies.

Parameter Typical Value/Range Source
Correlation Coefficient (r²) > 0.9900 nih.gov, core.ac.uk
Limit of Detection (LOD) 125 - 300 pg (on-column) nih.gov, core.ac.uk
Repeatability (RSD) < 10% nih.gov, core.ac.uk
Intra-batch Precision (RSD) < 10% nih.gov
48-h Stability (RSD) < 15% nih.gov
Mean Recovery 70% - 120% nih.gov, nih.gov

X-ray Crystallography for Precise Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic structure of a molecule. nih.gov The method relies on analyzing the diffraction pattern produced when a single crystal of a substance is exposed to an X-ray beam. nih.gov The arrangement and intensity of the diffracted spots provide detailed information about the electron density within the crystal, allowing for the precise calculation of atomic positions, bond lengths, and bond angles. This technique provides the definitive structural proof of a chemical compound.

While a dedicated crystal structure for this compound itself is not prominently available in foundational literature, the structures of its complex derivatives have been successfully elucidated using this method. These studies confirm the molecular framework and stereochemistry of products synthesized from related precursors. For example, the crystal structures of complex cyclohexene (B86901) derivatives, such as Ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (I) and Ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate (II), have been reported in detail. mdpi.com

In these studies, high-quality single crystals were grown from solutions like methanol or ethyl acetate (B1210297) and subjected to X-ray diffraction analysis. mdpi.com The resulting data confirmed the molecular structures and provided precise measurements of the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. mdpi.com Such analyses are crucial for understanding the precise spatial arrangement of atoms, which in turn influences the chemical and biological properties of the molecules.

Table 2: Crystallographic Data for Selected Derivatives

Parameter Compound I Compound II Source
Chemical Formula C₂₆H₂₄O₅ C₂₆H₂₃O₄Br mdpi.com
Crystal System Monoclinic Monoclinic mdpi.com
Space Group C2/c P2₁/c mdpi.com
a (Å) 25.4114(5) 17.8991(9) mdpi.com
b (Å) 8.47440(10) 11.4369(6) mdpi.com
c (Å) 20.6921(4) 10.8507(5) mdpi.com
**β (°) ** 108.328(2) 92.428(4) mdpi.com
**Volume (ų) ** 4229.92(13) 2219.25(19) mdpi.com

Mentioned Chemical Compounds

Research on Biological Activity and Pharmaceutical Relevance of Ethyl 4 Hydroxycrotonate Derivatives

Investigation of Anti-inflammatory and Analgesic Potentials

Derivatives incorporating structural elements related to ethyl 4-hydroxycrotonate have been evaluated for their ability to mitigate inflammation and pain. The presence of hydroxyl groups and other functionalities on various molecular backbones plays a crucial role in their interaction with biological targets involved in pain and inflammation pathways. mdpi.comareeo.ac.ir

Hydrazone derivatives, for example, have shown notable anti-inflammatory effects in preclinical models. mdpi.com One study on N-pyrrolylcarbohydrazide and its derivatives found that specific compounds exhibited significant, dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model. mdpi.com Compound 1 in the study, Ethyl-5-(4-chlorophenyl)-1-(1-hydrazinyl-1-oxo-propan-2-yl)-2-methyl-1H-pyrrole-3-carboxylate, demonstrated significant edema reduction at doses of 20 mg/kg and 40 mg/kg. mdpi.com Its analgesic potential was observed in the formalin test, where at 40 mg/kg, it significantly reduced paw-licking time in the inflammatory phase of pain. mdpi.com The anti-inflammatory activity is attributed to structural features like the 4-chlorophenyl substituent, which may enhance hydrophobic interactions with cyclooxygenase (COX) enzymes, and the flexible hydrazone group that allows for effective binding to inflammatory mediators. mdpi.com

Similarly, derivatives of 3-hydroxy pyridine-4-one have been assessed for analgesic properties. nih.gov In tests using acetic acid-induced writhing and the formalin test in mice, several compounds showed significant dose-dependent analgesia. nih.gov Compound A, the least polar of the tested derivatives, was the most potent, suggesting that better penetration into lipophilic sites of action may enhance analgesic activity. nih.gov The search for new analgesics has also led to the investigation of tetrahydropyran (B127337) derivatives. rjpbr.com The compound ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20) showed effects in acetic acid-induced writhing, formalin, and tail-flick tests, indicating both peripheral and central analgesic mechanisms. rjpbr.com Its action was linked to the opioid system and a reduction in pro-inflammatory cytokines. rjpbr.com

The analgesic potential has also been explored in various other heterocyclic systems. A series of 2-methylthio-1,4-dihydropyrimidine derivatives were tested for their ability to reduce pain via the acetic acid-induced writhing method, with several compounds showing good to excellent activity by inhibiting peripheral pain mechanisms. researchgate.net Furthermore, succinimide (B58015) derivatives have been synthesized and evaluated in anti-inflammatory and analgesic assays, including the carrageenan-induced paw edema test, demonstrating their potential to reduce inflammation. researchgate.net

Table 1: Anti-inflammatory and Analgesic Activity of Selected Derivatives

Compound/Derivative ClassAssayKey FindingsReference
N-pyrrolylcarbohydrazide Derivative (Compound 1)Carrageenan-induced paw edema (rats)Significant edema reduction at 20 mg/kg and 40 mg/kg. mdpi.com
N-pyrrolylcarbohydrazide Derivative (Compound 1)Formalin test (rats)Significant reduction in paw-licking time at 40 mg/kg (second phase). mdpi.com
3-Hydroxy Pyridine-4-one DerivativesAcetic acid-induced writhing (mice)All tested compounds showed significant analgesia. nih.gov
Tetrahydropyran Derivative (LS20)Formalin and Tail-flick testsDemonstrated antinociceptive effect involving the opioid system. rjpbr.com
2-Methylthio-1,4-dihydropyrimidine DerivativesAcetic acid-induced writhingCompounds IIh, IIe, IIk, and IIl showed excellent to good analgesic activity. researchgate.net

Exploration of Antimicrobial Activity and Mechanism of Action

The search for new antimicrobial agents has led to the investigation of various heterocyclic compounds derived from or related to structures like this compound. smolecule.comresearchgate.net Studies have shown that these derivatives can possess activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov

Derivatives of 4-hydroxycoumarin (B602359) have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov In one study, the compound 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) showed the most significant activity against S. aureus. nih.gov However, the tested coumarin (B35378) derivatives showed weaker activity against Candida albicans and no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov The introduction of certain substituents, such as halogens, onto the core structure has been shown to influence antimicrobial potency. nih.govnih.gov

Thiazole derivatives are another class of compounds that have been screened for antimicrobial effects. researchgate.net A series of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives were synthesized and found to have a significant effect against tested microorganisms. researchgate.net Similarly, novel thymol (B1683141) derivatives containing a dihydropyrimidine (B8664642) core were synthesized and tested against pathogenic bacteria. frontiersin.org One such derivative, ethyl 4-(4-hydroxy-5-isopropyl-2-methylphenyl)-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, exhibited promising activity against P. aeruginosa (a Gram-negative bacterium) and methicillin-resistant S. aureus (MRSA, a Gram-positive bacterium). frontiersin.org

The mechanism of action for these antibacterial compounds can vary. lumenlearning.com Generally, antibacterial drugs can inhibit cell wall synthesis, protein synthesis, or nucleic acid synthesis; disrupt cell membranes; or act as antimetabolites. lumenlearning.com For instance, the antimicrobial action of some aldehydes is thought to begin with the disruption of the outer bacterial cell membrane. mdpi.com For quinolone analogs, a proposed mechanism involves the accumulation of reactive oxygen species (ROS), which leads to cell death, although some 4-hydroxy-2-quinolone analogs have been found to be bacteriostatic rather than bactericidal. nih.gov The lipophilic nature of some compounds allows them to interact with the lipopolysaccharide component of the outer membrane of Gram-negative bacteria, ultimately disrupting membrane integrity. lumenlearning.com

Table 2: Antimicrobial Activity of Selected Derivatives

Derivative ClassMicroorganismActivityReference
4-Hydroxycoumarin DerivativesGram-positive bacteria (e.g., S. aureus, B. subtilis)Antibacterial activity observed. nih.gov
4-Hydroxycoumarin DerivativesGram-negative bacteria (e.g., E. coli, P. aeruginosa)No activity observed. nih.gov
Thymol Dihydropyrimidine Derivative (3i)P. aeruginosaMIC: 12.5 µM frontiersin.org
Thymol Dihydropyrimidine Derivative (3i)MRSAMIC: 50.0 µM frontiersin.org
4-Hydroxy-2-quinolone AnalogsAspergillus flavus (fungus)Antifungal activity observed. nih.gov
Carbazole DerivativesBacillus subtilisInhibitory activity at 31.25 µg/ml for most active compounds. lmaleidykla.lt
Carbazole DerivativesEscherichia coliInhibitory activity at 31.25 µg/ml for the most active compound. lmaleidykla.lt

Assessment of Antioxidant Properties and Free Radical Scavenging

The potential of this compound derivatives as antioxidant agents has been an area of active research. smolecule.com Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and lipid peroxidation inhibition assays. mdpi.comdergipark.org.tr

Studies on 4-hydroxycoumarin derivatives have revealed significant antioxidant properties. mdpi.comnih.gov A series of 3-acylhydrazono-4-hydroxycoumarins were found to be effective scavengers of the DPPH radical and capable of inactivating alkylperoxy radicals, thereby inhibiting lipid peroxidation. mdpi.com The antioxidant activity of these coumarin-based structures is often linked to the presence and position of hydroxyl groups. areeo.ac.ir

Other heterocyclic derivatives have also shown promise. A novel compound, 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, demonstrated excellent DPPH free radical scavenging ability, comparable to the standard antioxidant ascorbic acid and superior to butylated hydroxytoluene (BHT). japsonline.com This compound also showed good nitric oxide scavenging activity. japsonline.com The potent antioxidant properties were attributed to the structural combination of the 3,5-di-tert-butyl-4-hydroxybenzylidene moiety with the isoxazolone ring. japsonline.com

The DPPH assay is a common method used to quantify free radical scavenging. scielo.org.ar In this test, the ability of a compound to donate a hydrogen atom reduces the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. scielo.org.ar The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. For example, 3-O-ethyl ascorbic acid, a stable derivative of ascorbic acid, was found to have an IC50 value of 0.032 g/L in a DPPH radical scavenging assay. scconline.org

Table 3: Antioxidant Activity of Selected Derivatives

Compound/Derivative ClassAssayKey FindingReference
3-Acylhydrazono-4-hydroxycoumarinsDPPH radical scavenging & Lipid peroxidationFound to be capable of rapid inactivation of alkylperoxy radicals. mdpi.com
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH radical scavengingScavenging of 84.64%, comparable to ascorbic acid (87.15%). japsonline.com
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneNitric oxide scavengingScavenging of 57.71%, better than BHT (38.19%). japsonline.com
3-O-Ethyl Ascorbic AcidDPPH radical scavengingIC50 value of 0.032 g/L. scconline.org
Aryl-Pyrazolone DerivativesDPPH radical scavengingSome compounds displayed prominent antioxidant activity, with EC50 values in the 34–36 μM range. mdpi.com
Bis-1,2,3-Triazole Derivative (10f)DPPH radical scavengingShowed the highest antioxidant activity in its series. nih.gov

Mechanistic Studies of Interactions with Biological Systems

Understanding how derivatives of this compound interact with biological systems at a molecular level is crucial for developing them into effective therapeutic agents. Mechanistic studies aim to identify the specific cellular targets and pathways through which these compounds exert their effects. smolecule.comlumenlearning.com

In the context of antimicrobial activity, the mechanisms are diverse. Some compounds function by disrupting the bacterial cell membrane, a mechanism seen with polypeptide antibiotics like polymyxins which interact with the lipopolysaccharide layer of Gram-negative bacteria. lumenlearning.com Other antibacterials inhibit essential biosynthetic pathways. For example, sulfonamides act as antimetabolites by blocking folic acid synthesis, which is necessary for producing the building blocks of DNA. lumenlearning.com For some 4-hydroxy-2-quinolone analogs, the mechanism is thought to involve the generation of reactive oxygen species (ROS), leading to cellular damage. nih.gov It has also been suggested that certain quinolones can form hydrophobic interactions with bacterial enzymes, such as MurE ligase in Mycobacterium tuberculosis. nih.gov

For anti-inflammatory action, a key target is the cyclooxygenase (COX) enzyme system, which is involved in the production of inflammatory prostaglandins. The structural features of certain hydrazone derivatives, such as a 4-chlorophenyl group, are believed to enhance hydrophobic interactions with COX enzymes, leading to their inhibition. mdpi.com The analgesic effects of some compounds are mediated through the opioid system. For instance, the antinociceptive effect of a novel tetrahydropyran derivative was reversed by opioid antagonists, confirming the involvement of opioid receptors in its mechanism of action. rjpbr.com

In cancer research, some derivatives have been studied for their cytotoxic effects against various cancer cell lines. mdpi.com For a series of bis-NHC gold(I) complexes, it was found that they generate ROS in cancer cells, but their biological activity did not correlate with the inhibition of the enzyme thioredoxin reductase, suggesting other primary targets are involved. rsc.org The interaction of this compound itself has been studied in terms of its reactivity with biological nucleophiles like amines and thiols, which is fundamental to understanding its potential therapeutic effects. smolecule.com

Targeted Synthesis of Biologically Active Analogs for Further Research

This compound is a valuable precursor in organic synthesis, providing a scaffold for creating a wide range of biologically active analogs. smolecule.commatrixscientific.com Its functional group versatility allows for its use as a starting material in the synthesis of complex molecules, including natural products, heterocycles, and other fine chemicals with potential pharmaceutical applications. smolecule.com

One significant application is in the synthesis of heterocyclic compounds. For example, the Biginelli reaction, a multicomponent reaction, has been used to synthesize tetrahydropyrimidine (B8763341) derivatives from ethyl acetoacetate (B1235776) (a related β-ketoester), an aldehyde, and urea (B33335) or thiourea. mdpi.com These pyrimidine (B1678525) derivatives are of interest for their potential as anticancer, antioxidant, and antidiabetic agents. mdpi.com Similarly, this compound can be employed as a starting material for synthesizing various heterocycles that are crucial building blocks in drug discovery. smolecule.com For instance, 4-aminopyrazole derivatives, which are precursors to sildenafil (B151) analogs, can be synthesized from arylhydrazononitriles and chloro-substituted esters or nitriles. beilstein-journals.org

The synthesis of natural product analogs is another key area of research. This compound has been used in the total synthesis of complex cyclic peptides. mdpi.com In one such synthesis, it participated in a dipolar cycloaddition reaction to form a key azido (B1232118) carboxylic acid moiety, which was then incorporated into a linear peptide precursor before cyclization. mdpi.com This demonstrates its utility in constructing complex molecular architectures with potential bioactivity.

Furthermore, chemists have developed synthetic routes to modify existing bioactive cores. The synthesis of new 4-hydroxycoumarin derivatives has been achieved through reactions like the Knoevenagel condensation followed by a Michael addition, creating compounds with potential antioxidant activity. nih.govnih.gov The Robinson annulation, which involves a Michael addition followed by an aldol (B89426) condensation, has been used to convert chalcones and ethyl acetoacetate into cyclohexenone carboxylate derivatives, a class of compounds with known biological activities such as antimicrobial and antitumor effects. chemmethod.com These targeted synthetic strategies allow researchers to systematically modify chemical structures to optimize biological activity and develop new lead compounds for further investigation.

Green Chemistry and Sustainable Synthesis Approaches for Ethyl 4 Hydroxycrotonate

Visible Light-Mediated Radical Reactions for Enhanced Efficiency

The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. nih.gov Photocatalytic methods offer a milder and more environmentally friendly alternative to traditional high-energy processes for generating radical intermediates. nih.govmdpi.com While direct visible-light mediated synthesis of ethyl 4-hydroxycrotonate is an emerging area, research into the synthesis of related α,β-unsaturated esters provides a strong foundation for its future development. researchgate.netacs.org

These reactions typically involve a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process, leading to the formation of reactive radical species. pkusz.edu.cnbeilstein-journals.org These radicals can then participate in various bond-forming reactions. For instance, photocatalyzed hydrocarboxylation of α,β-unsaturated esters using CO2 has been demonstrated, showcasing a method for introducing functionality under mild conditions. researchgate.net Similarly, photocatalytic aerobic oxidation of silyl (B83357) enol ethers offers a transition-metal-free route to α,β-unsaturated carbonyl compounds. pkusz.edu.cn The principles and methodologies from these studies, such as the use of organic dyes and transition metal complexes as photocatalysts, are applicable to the synthesis of this compound. nih.govpkusz.edu.cn

Table 1: Examples of Visible Light-Mediated Synthesis of α,β-Unsaturated Esters and Related Compounds

PhotocatalystLight SourceSubstrate(s)Product TypeReference
Eosin YVisible LightSilyl enol ethers, O₂α,β-Unsaturated ketones/aldehydes pkusz.edu.cn
4CzIPN / DBU---Halogenated styrenesα-Aryl-acrylates researchgate.net
fac-Ir(ppy)₃Blue Light (36W)ortho-hydroxycinnamatesCoumarins mdpi.com
Organic PhotocatalystVisible Lightα,β-Unsaturated esters, NHC-boranesβ-Boryl esters acs.org

Development of Enzymatic Synthesis Routes

Enzymatic synthesis offers a highly selective and efficient green alternative to conventional chemical methods. Lipases, in particular, have shown great promise in the synthesis of esters like this compound through esterification and transesterification reactions. nih.govmdpi.com These biocatalytic processes operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. scielo.org.co

The choice of enzyme, solvent, and reaction conditions plays a crucial role in the efficiency of enzymatic ester synthesis. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often preferred as they can be easily separated from the reaction mixture and reused, enhancing the economic viability of the process. nih.govmdpi.com Water activity is a key parameter that needs to be controlled to optimize the reaction rate. nih.gov For instance, the transesterification of 1-octanol (B28484) with ethyl acrylate (B77674) catalyzed by immobilized CALB was found to be significantly faster than direct esterification with acrylic acid. nih.gov The development of enzymatic cascades, where multiple enzymatic reactions are performed in one pot, further enhances the efficiency and sustainability of the synthesis. researchgate.net

Table 2: Enzymatic Synthesis of Esters

EnzymeReaction TypeSubstratesKey FindingsReference
Immobilized Candida antarctica lipase B (Novozym 435)Transesterification1-Octanol, Ethyl acrylateTransesterification was an order of magnitude faster than direct esterification. Optimal water activity was 0.3. nih.gov
Immobilized Aspergillus niger lipaseTransesterificationWaste sardine oil, Methanol (B129727)Optimum conditions: 9:1 methanol to oil ratio, 10% v/v water content, 30°C. The enzyme was reusable for up to 5 cycles. nih.gov
Photobacterium lipolyticum M37 lipasePosition-specific hydrolysisDiethyl malate (B86768) (DEM)Produced 4-ethyl malate (4-EM) with high purity. Optimal conditions: 50°C and pH 4.0. jmb.or.kr
Immobilized Rhizomucor miehei lipase (Lipozyme® RM IM)TransesterificationSalmon oil, Isoamyl alcoholOptimal conditions: 11% enzyme concentration, 45°C, 4h, 6:1 alcohol-to-oil ratio, resulting in 87.23% transesterification. mdpi.com

Implementation of Environmentally Benign Reagents and Solvents

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component of a reaction and contribute significantly to waste. acs.org The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and recyclable. orientjchem.org For the synthesis of this compound, moving away from conventional volatile organic compounds (VOCs) towards greener alternatives is a key research focus.

Water is considered the ultimate green solvent due to its non-toxicity and availability, although its use can be limited by the low solubility of organic reactants. mdpi.com Other promising green solvents include ionic liquids, deep eutectic solvents (DESs), and bio-based solvents like ethyl lactate (B86563) and d-limonene. orientjchem.org The polarity of the solvent can significantly influence the reaction yield and selectivity. scielo.br For example, in some reactions, polar protic solvents like ethanol (B145695) have been shown to give higher yields compared to nonpolar or aprotic polar solvents. researchgate.net The use of solvent-free (neat) conditions or supercritical fluids like CO₂ also represents a highly sustainable approach. pkusz.edu.cn

Table 3: Comparison of Environmentally Benign Solvents

Solvent TypeKey PropertiesAdvantagesDisadvantagesReference(s)
Water High polarity, high heat capacityNon-toxic, non-flammable, readily available, inexpensivePoor solubility for many organic compounds mdpi.com
Ionic Liquids Low volatility, tunable propertiesRecyclable, can act as both solvent and catalystPotential toxicity, higher cost, viscosity orientjchem.orgtext2fa.ir
Deep Eutectic Solvents (DESs) Biodegradable, low costEasy to prepare, non-toxic componentsCan be viscous, limited thermal stability orientjchem.org
Supercritical CO₂ Gas-like viscosity, liquid-like densityNon-toxic, non-flammable, easily removedRequires high pressure orientjchem.org
Bio-based Solvents (e.g., Ethyl Lactate) Derived from renewable resourcesBiodegradable, lower toxicityCan have higher boiling points, potential for impurities orientjchem.org

Optimization of Catalytic Systems for Efficiency and Reusability

The development of highly efficient and reusable catalysts is paramount for sustainable chemical production. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture by filtration or centrifugation, allowing for their recycling and minimizing product contamination. google.comencyclopedia.pub

Recent research has focused on immobilizing homogeneous catalysts onto solid supports to combine the high activity and selectivity of the former with the practical benefits of the latter. Materials such as magnetic nanoparticles (e.g., Fe₃O₄), zeolites, and layered double hydroxides (LDHs) have been successfully employed as catalyst supports. encyclopedia.pubmdpi.commdpi.com For example, palladium catalysts supported on iron oxide nanoparticles can be easily recovered using an external magnet. mdpi.com Similarly, Mg-Fe oxide catalysts derived from LDHs have demonstrated high activity and reusability in the glycolysis of PET, a process that shares principles with ester synthesis. mdpi.com The ability to reuse a catalyst multiple times without a significant loss in activity is a key performance indicator for a green and economically viable process. mdpi.commdpi.com

Table 4: Recyclable Catalytic Systems

Catalyst SystemSupport MaterialSeparation MethodReusabilityApplicationReference
Palladium NanoparticlesMordenite (Zeolite)CentrifugationUp to 10 times with minimal yield lossSuzuki Coupling mdpi.com
Nickel-Copper Bimetallic Catalyst---CentrifugationReused 4 times without notable activity decreaseSynthesis of substituted amines encyclopedia.pub
Mg-Fe OxidesLayered Double HydroxidesFiltration4-5 times with final conversions up to 97%PET Glycolysis mdpi.com
Palladium on Fe₃O₄Magnetic NanoparticlesMagnetic SeparationMultiple cyclesSuzuki Coupling mdpi.com

Future Research Directions and Emerging Paradigms for Ethyl 4 Hydroxycrotonate

Discovery of Novel Synthetic Routes and Transformation Methodologies

The development of efficient and sustainable methods for the synthesis of ethyl 4-hydroxycrotonate and its derivatives is a primary focus of ongoing research. While traditional methods exist, the exploration of novel catalytic systems and reaction conditions is paving the way for more economical and environmentally benign processes.

A significant area of development is the use of biocatalysis. For instance, enzymatic processes are being explored for the production of 4-substituted 3-hydroxybutyric acid derivatives, where this compound can be an important intermediate or, in some cases, an undesired byproduct. Research has shown that halohydrin dehalogenase can catalyze the conversion of ethyl 4-chloro-3-hydroxybutyrate to ethyl 4-cyano-3-hydroxybutyrate, avoiding the formation of this compound which can occur under non-enzymatic conditions at higher pH. google.comresearchgate.net Future work will likely focus on engineering more robust and selective enzymes for these transformations.

Furthermore, novel synthetic methods for related structures suggest potential new routes to this compound. For example, the development of new methods for the synthesis of substituted ketones and other functionalized molecules could be adapted to create precursors for or derivatives of this compound. researchgate.net The in situ generation of reactive intermediates, such as diazo compounds, presents another promising strategy for developing novel transformations. researchgate.net

TransformationCatalyst/ReagentKey Feature
Cyanation of ethyl 4-chloro-3-hydroxybutyrateHalohydrin dehalogenaseAvoids formation of this compound byproduct. google.comresearchgate.net
Homologation of aldehydesTosylhydrazones in polar protic solventsIn situ generation of aryldiazomethanes for ketone synthesis. researchgate.net
Vilsmeier-Haack reagent synthesisN,N-dimethylformamide and phthaloyl dichlorideAvoids toxic reagents like phosgene. scirp.org

Exploration of Uncharted Reactivity and Catalytic Phenomena

Beyond its established roles in synthesis, researchers are actively investigating the untapped reactive potential of this compound. This includes its participation in novel cycloaddition reactions, rearrangements, and interactions with various nucleophiles and electrophiles.

One area of interest is its use in 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic structures. For instance, the reaction of ethyl 4-bromocrotonate, a closely related derivative, with (S)-3-tert-butoxypyrroline N-oxide has been used in the synthesis of (+)-heliotridine. researchgate.net The exploration of this compound itself in similar cycloadditions, potentially under novel catalytic conditions, could unlock new pathways to diverse molecular scaffolds.

The reactivity of the hydroxyl group and the carbon-carbon double bond in a concerted or sequential manner is another area of active investigation. The rearrangement of related epoxybutyrates to form 4-hydroxycrotonates highlights the potential for controlled isomerizations and functional group interconversions. researchgate.net Understanding and controlling these rearrangements could lead to the development of novel synthetic strategies.

Future research will likely focus on:

Novel Cycloaddition Reactions: Exploring the use of this compound as a dipolarophile or a precursor to dienes in various cycloaddition reactions.

Catalytic Tandem Reactions: Designing catalytic systems that can orchestrate multiple transformations in a single pot, utilizing the dual functionality of the molecule.

Reactivity with Organometallic Reagents: Investigating the reactions of this compound with a wider range of organometallic reagents to forge new carbon-carbon and carbon-heteroatom bonds.

Development of Highly Enantioselective and Diastereoselective Catalytic Processes

The presence of a stereocenter upon functionalization of the double bond or the hydroxyl group makes this compound a valuable precursor for asymmetric synthesis. Consequently, the development of highly stereoselective catalytic processes is a major thrust in current research.

Significant progress has been made in the diastereoselective synthesis of functionalized molecules using this compound derivatives. For example, diastereoselective multicomponent cascade reactions have been developed to produce highly substituted proline derivatives and cyclohexanones. beilstein-journals.orgmdpi.com These reactions often proceed with high diastereoselectivity, providing access to complex structures with multiple stereocenters.

In the realm of enantioselective synthesis, the use of chiral catalysts is paramount. Chiral BINOL-derived catalysts, for example, have shown promise in asymmetric aldol (B89426) and Diels-Alder reactions, although their efficacy with substrates like this compound needs further exploration. sigmaaldrich.com The development of catalytic asymmetric aziridination reactions also presents an opportunity for the stereoselective functionalization of the double bond. sigmaaldrich.com

Biocatalysis offers a powerful alternative for achieving high enantioselectivity. Enzyme-catalyzed reactions, such as those employing ketoreductases and halohydrin dehalogenases, can produce enantiopure building blocks from prochiral precursors. core.ac.uk The synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, a key intermediate for cholesterol-lowering drugs, exemplifies the power of this approach. core.ac.uk

Reaction TypeCatalyst TypeKey Outcome
Cascade Double Michael ReactionAqueous KOH/TBABDiastereoselective synthesis of functionalized cyclohexanones. beilstein-journals.org
Cascade [3+2]-cycloaddition/rearrangementCu(I)Diastereoselective synthesis of functionalized proline derivatives. mdpi.com
Asymmetric AziridinationChiral Borate CatalystsEnantioselective synthesis of chiral aziridines. sigmaaldrich.com
Biocatalytic Tandem ReactionKetoreductase and Halohydrin dehalogenaseSynthesis of enantiopure ethyl (R)-4-cyano-3-hydroxybutyrate. core.ac.uk

Advanced Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental studies is becoming increasingly crucial for advancing the chemistry of this compound. Density Functional Theory (DFT) calculations, in particular, are providing unprecedented insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity.

DFT studies can be used to elucidate the intricate details of reaction pathways, such as the esterification reaction of ethanoic acid and ethanol (B145695) to form ethyl acetate (B1210297), a structurally related ester. nih.gov By modeling the potential energy surface, researchers can identify rate-determining steps and understand the influence of catalysts and reaction conditions. nih.gov This knowledge is invaluable for optimizing existing reactions and designing new, more efficient synthetic routes.

In the context of stereoselective reactions, computational modeling can help to rationalize the observed stereochemical outcomes. For example, DFT calculations can be used to model the transition states of competing reaction pathways, allowing researchers to understand why a particular diastereomer or enantiomer is formed preferentially. mdpi.com This predictive power can guide the design of new chiral catalysts and auxiliaries with enhanced stereocontrol.

The integration of experimental data with DFT calculations is a powerful strategy for validating proposed reaction mechanisms. mdpi.com By comparing calculated spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) and thermodynamic parameters with experimental measurements, researchers can build a more complete and accurate picture of the chemical processes involved. mdpi.comorientjchem.orgscirp.org

Bio-Inspired Synthetic Strategies and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of novel synthetic strategies. Bio-inspired and biomimetic approaches aim to emulate the efficiency and selectivity of biological processes in the laboratory. This compound, with its versatile functionality, is a promising building block for such strategies.

Biomimetic synthesis often involves the use of biogenetic building blocks to construct complex natural products. engineering.org.cnresearchgate.net this compound and its derivatives can serve as such building blocks, enabling the concise and efficient synthesis of natural product scaffolds. For instance, the total synthesis of natural products can be guided by hypothesized biosynthetic pathways, where simple, readily available molecules are assembled into complex structures through a series of bio-inspired reactions. engineering.org.cnrsc.org

Enzyme catalysis is a cornerstone of bio-inspired synthesis. libretexts.orgrsc.org As discussed previously, enzymes like halohydrin dehalogenases and ketoreductases are being employed for the stereoselective synthesis of chiral derivatives of this compound. google.comresearchgate.netcore.ac.uk Future research in this area will likely focus on expanding the toolbox of enzymes that can act on this compound and its derivatives, as well as on engineering enzymes with novel reactivities and improved stability.

The development of catalytic systems that mimic the function of enzymes is another exciting frontier. nih.gov This can involve the design of small molecule catalysts that operate through similar mechanisms to their biological counterparts, such as utilizing non-covalent interactions to achieve high selectivity. mdpi.com The principles of enzyme catalysis can guide the design of synthetic catalysts for transformations that are challenging to achieve with traditional methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-hydroxycrotonate, and how can researchers verify the identity and purity of the product?

  • Methodological Answer : this compound is commonly synthesized via regioselective anti-Markovnikov hydration of ethyl buta-2,3-dienoate using osmium-based catalysts (e.g., complexes 4, 6, or 7) under optimized conditions (fluorobenzene, 80°C, 5 mol% catalyst, 1:5 allenoate/water ratio) . For verification:

  • Purity : Use high-field 1H^1H- and 13C^{13}C-NMR to confirm absence of side products. Compare spectral data with literature values for analogous compounds (e.g., trans/cis lactones in cycloaddition products) .
  • Identity : Cross-reference melting points, optical rotation (α\alpha-D), and chromatographic retention times with authenticated databases (SciFinder, Reaxys) .

Q. How should experimental protocols for this compound synthesis be documented to ensure reproducibility?

  • Methodological Answer : Follow guidelines for concise yet comprehensive reporting:

  • Catalytic Systems : Specify catalyst loading, solvent purity, and reaction time/temperature profiles. For example, "5 mol% catalyst in fluorobenzene at 80°C for 20 h" ensures reproducibility .
  • Data Inclusion : Provide raw NMR spectra, GC-MS traces, and chromatographic conditions in supplementary materials. Avoid redundant data in the main text unless critical to the discussion .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in cycloaddition reactions involving this compound?

  • Methodological Answer : The stereoselectivity of cycloadditions (e.g., 3:1 trans/cis lactone ratio in dihydrobenzocyclobutene systems) arises from secondary orbital interactions in endo transition states (e.g., intermediate 91n). To validate:

  • Computational Modeling : Perform DFT calculations to compare stabilization energies of endo vs. exo pathways.
  • Experimental Probes : Introduce steric or electronic modifiers (e.g., substituents on the allenoate) to perturb selectivity and correlate with mechanistic hypotheses .

Q. How can researchers resolve contradictions in catalytic efficiency reports for this compound synthesis?

  • Methodological Answer : Discrepancies between catalytic systems (e.g., Ru3_3(CO)10_{10} vs. Au-mediated methods) often stem from substrate-specific reactivity or solvent effects. To address:

  • Control Experiments : Replicate reported conditions with identical substrates and purity standards.
  • Kinetic Analysis : Compare turnover frequencies (TOF) and activation barriers under standardized conditions.
  • Meta-Analysis : Systematically review literature to identify trends in solvent polarity, catalyst stability, or water solubility impacts .

Q. What strategies optimize reaction yields when scaling up this compound synthesis?

  • Methodological Answer :

  • Process Variables : Use design-of-experiments (DoE) to assess interactions between temperature, catalyst loading, and mixing efficiency. For example, higher catalyst loadings may reduce reaction time but increase purification complexity.
  • In Situ Monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and identify side-product formation thresholds .

Data Analysis & Validation

Q. How should researchers handle conflicting spectral data when characterizing this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, 1H^1H-NMR coupling constants can differentiate trans/cis isomers, while X-ray confirms absolute configuration .
  • Error Analysis : Quantify instrument precision (e.g., NMR shimming, lock stability) and report confidence intervals for key peaks .

Q. What statistical approaches are appropriate for analyzing stereoselectivity ratios in cycloaddition products?

  • Methodological Answer :

  • Standard Deviation & ANOVA : Calculate error bars for repeated trials to assess significance of selectivity variations (e.g., 3:1 vs. 2:1 trans/cis ratios).
  • Chi-Square Tests : Determine if observed ratios deviate significantly from theoretical predictions under null hypotheses .

Safety & Ethical Considerations

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodological Answer :

  • Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., fluorobenzene). Refer to Safety Data Sheets (SDS) for toxicity data and spill management.
  • Waste Disposal : Neutralize acidic byproducts before disposal and adhere to institutional guidelines for heavy metal-containing catalysts (e.g., Os, Au) .

Literature & Database Utilization

Q. How can researchers efficiently locate authoritative spectral data for this compound?

  • Methodological Answer :

  • Database Search : Use NIST Chemistry WebBook for validated GC-MS, IR, and NMR spectra. Filter results by "peer-reviewed" and "experimental" tags to exclude computational predictions .
  • Cross-Referencing : Compare retention indices (e.g., Rtx-1, Rtx-5 columns) with published chromatographic studies to confirm compound identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.